molecular formula C14H19F3N4O2 B8721135 Tert-butyl 4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxylate CAS No. 1048685-30-8

Tert-butyl 4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxylate

Cat. No.: B8721135
CAS No.: 1048685-30-8
M. Wt: 332.32 g/mol
InChI Key: LBKKRQWWMSYLEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H19F3N4O2 and its molecular weight is 332.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1048685-30-8

Molecular Formula

C14H19F3N4O2

Molecular Weight

332.32 g/mol

IUPAC Name

tert-butyl 4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C14H19F3N4O2/c1-13(2,3)23-12(22)21-8-6-20(7-9-21)11-5-4-10(18-19-11)14(15,16)17/h4-5H,6-9H2,1-3H3

InChI Key

LBKKRQWWMSYLEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-chloro-3-trifluoromethylpyridazine (0.666 g, 5.09 mmol) (prepared by following the procedure described in Goodman, A. J.; Stanforth, S. P; Tarbit B. Tetrahedron 1999, 55, 15067-15070), N-Boc-piperazine (1.138 g, 6.11 mmol) and diisopropylethylamine (1.95 ml, 1.12 mmol) in acetonitrile (10 ml) was stirred at 180° C. for 30 min., under microwave irradiation. The solvent was evaporated in vacuo and the residue was purified by column chromatography (silica gel; hexane/ethyl acetate) to yield D9 (1.67 g, 99%) as a light yellow solid. C14H19F3N4O2 requires 332; Found 333 (MH+).
Quantity
0.666 g
Type
reactant
Reaction Step One
Quantity
1.138 g
Type
reactant
Reaction Step Two
Quantity
1.95 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
99%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.